2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
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Overview
Description
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is an organic compound with the molecular formula C11H9FN2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde typically involves multi-step organic reactionsThe final step involves the oxidation of the intermediate to form the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid.
Reduction: 2-Ethyl-5-fluoro-3-hydroxy-3,4-dihydroquinoxaline-6-carbaldehyde.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The fluoro and carbonyl groups play a crucial role in binding to the active sites of these targets, affecting their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the fluoro group, which may affect its reactivity and binding properties.
5-Fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Lacks the ethyl group, which may influence its solubility and pharmacokinetic profile.
2-Ethyl-5-fluoro-3,4-dihydroquinoxaline-6-carbaldehyde:
Uniqueness
2-Ethyl-5-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is unique due to the presence of both the ethyl and fluoro groups, which confer specific chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-3-oxo-4H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O2/c1-2-7-11(16)14-10-8(13-7)4-3-6(5-15)9(10)12/h3-5H,2H2,1H3,(H,14,16) |
InChI Key |
BBZHHMZSEIKWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C(C=C2)C=O)F)NC1=O |
Origin of Product |
United States |
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